Bovine BCM-7 Exhibits ~7.4-Fold Higher μ-Opioid Receptor Affinity Compared to Human BCM-7
In direct radioligand binding competition against [³H]-Naloxone at the stably expressed human μ-opioid receptor (hMOR) in HEK293 cells, bovine BCM-7 acetate demonstrated a Ki of 39 µM, compared to human BCM-7 which showed a Ki of 290 µM—a 7.4-fold affinity advantage for the bovine sequence [1]. Both peptides displayed at least 1,000-fold lower affinity than the endogenous ligand Met-enkephalin (Ki = 29 nM). Bovine BCM-7 also behaved as a partial agonist: even at 100 µM, it failed to achieve full agonist activity in ERK1/2 phosphorylation and adenylyl cyclase inhibition assays [1].
| Evidence Dimension | μ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | bBCM-7 acetate Ki = 39 µM |
| Comparator Or Baseline | hBCM-7 Ki = 290 µM; Met-enkephalin Ki = 29 nM |
| Quantified Difference | bBCM-7 affinity ~7.4-fold higher than hBCM-7; ~1,344-fold lower than Met-enkephalin |
| Conditions | Radioligand binding; [³H]-Naloxone; HEK293-hMOR-3HA stable expression system |
Why This Matters
Procurement of the bovine rather than human sequence is essential when experimental designs require physiologically relevant partial μ-agonist activity; the 7.4-fold affinity difference translates directly to functional potency for receptor activation studies.
- [1] GPTS 2025. Pharmacological characterization and evaluation of health risks of bovine BCM-7. Poster P203. bBCM-7: Ki = 39 µM; hBCM-7: Ki = 290 µM; Met-enkephalin: Ki = 29 nM at hMOR. View Source
